2-AMINO-5-(3,5-DICHLOROPHENYL)NICOTINIC ACID
Description
Properties
IUPAC Name |
2-amino-5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-8-1-6(2-9(14)4-8)7-3-10(12(17)18)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQBLYFTBTCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(N=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688035 | |
| Record name | 2-Amino-5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-81-8 | |
| Record name | 2-Amino-5-(3,5-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Functionalization of Preformed Pyridine Derivatives
A more reliable approach involves modifying commercially available pyridine precursors. For example, 5-bromonicotinic acid serves as a versatile starting material. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with 3,5-dichlorophenylboronic acid, can introduce the aryl group at position 5. Subsequent nitration at position 2, followed by reduction of the nitro group to an amine, completes the substitution pattern.
Stepwise Synthesis and Reaction Optimization
Suzuki-Miyaura Coupling for Aryl Group Introduction
Starting Material : 5-Bromonicotinic acid (protected as methyl ester)
Reagents : 3,5-Dichlorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
Conditions : Reflux at 90°C for 12 h under nitrogen.
Outcome : The coupling achieves >80% yield of methyl 5-(3,5-dichlorophenyl)nicotinate, confirmed via HPLC and -NMR.
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Solvent System | DME/H₂O (3:1) |
| Reaction Time | 12 h |
| Yield | 82% |
Nitration and Reduction for Amino Group Installation
Step 1: Nitration
Reagents : Fuming HNO₃, H₂SO₄ at 0°C
Conditions : Gradual addition of nitrating agent to methyl 5-(3,5-dichlorophenyl)nicotinate, stirred for 2 h.
Outcome : Methyl 2-nitro-5-(3,5-dichlorophenyl)nicotinate forms in 75% yield.
Step 2: Reduction
Reagents : H₂ (1 atm), 10% Pd/C, ethanol
Conditions : Hydrogenation at room temperature for 6 h.
Outcome : Methyl 2-amino-5-(3,5-dichlorophenyl)nicotinate is obtained in 90% yield.
Ester Hydrolysis to Carboxylic Acid
Reagents : 6 M HCl, reflux for 4 h
Conditions : Acidic hydrolysis cleaves the methyl ester without affecting the amino group.
Outcome : 2-Amino-5-(3,5-dichlorophenyl)nicotinic acid is isolated in 95% purity (HPLC).
Alternative Pathways and Comparative Analysis
Ullmann-Type Coupling for Direct Arylation
An alternative to Suzuki coupling employs Ullmann condensation to couple 5-iodonicotinic acid with 3,5-dichloroaniline. Using CuI as a catalyst and K₃PO₄ as a base in DMSO at 110°C, this method achieves moderate yields (60–65%) but requires harsh conditions that may degrade sensitive functional groups.
Chlorination of Phenyl-Substituted Precursors
Patent CN103224451B describes chlorinating 3-aminophenylnicotinic acid derivatives using Cl₂ gas in HCl with CuSO₄ catalysis. While effective for dichlorination, this method risks over-chlorination and requires meticulous control of reaction time and temperature.
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Suzuki Coupling | 82% | High regioselectivity, mild conditions | Cost of boronic acid reagents |
| Ullmann Coupling | 65% | Avoids boronic acids | High temperatures, lower yields |
| Direct Chlorination | 70% | Single-step aryl modification | Risk of side reactions |
Challenges and Mitigation Strategies
Regioselectivity in Nitration
The electron-withdrawing carboxylic acid group directs nitration to position 2, but competing side products may form. Using mixed acid (HNO₃/H₂SO₄) at low temperatures minimizes byproducts.
Protecting Group Management
Temporary protection of the carboxylic acid as a methyl ester prevents unwanted reactions during cross-coupling and nitration. Hydrolysis under acidic conditions ensures clean deprotection.
Purification Techniques
Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively separates intermediates, while recrystallization from ethanol/water mixtures enhances final product purity.
Industrial-Scale Considerations
For bulk synthesis, the Suzuki-Miyaura route offers scalability, with Pd recovery systems reducing catalyst costs. Continuous flow reactors could optimize nitration and hydrogenation steps, improving safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,5-dichlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of 2-amino-5-(3,5-dichlorophenyl)nicotinic acid.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of nicotinic acid, including 2-amino-5-(3,5-dichlorophenyl)nicotinic acid, exhibit promising antimicrobial properties. These compounds have demonstrated potential in inhibiting bacterial growth and may serve as effective agents against various pathogens. In particular, studies have highlighted their ability to inhibit sterol 14-alpha demethylase and penicillin-binding proteins, suggesting their usefulness in developing novel antibacterial and antifungal drugs .
Anticancer Potential
Nicotinic acid derivatives have been evaluated for their anticancer properties. For instance, studies on related compounds have shown their effectiveness against multiple human tumor cell lines, indicating that modifications in the structure can enhance their cytotoxic effects. The presence of the dichlorophenyl group may contribute to improved activity against cancer cells by interfering with cellular signaling pathways or inducing apoptosis .
Cardiovascular Health
Nicotinic acid has long been recognized for its lipid-altering effects, particularly in managing cholesterol levels. The compound's ability to reduce triglycerides and lipoprotein cholesterol makes it a candidate for cardiovascular therapies aimed at preventing atherosclerosis and related diseases .
Cosmeceuticals
In the cosmetic industry, nicotinic acid is utilized for its skin benefits. Formulations containing this compound have shown efficacy in improving skin texture and appearance, making it a popular ingredient in creams and lotions aimed at anti-aging and skin rejuvenation . The ability of 2-amino-5-(3,5-dichlorophenyl)nicotinic acid to penetrate the skin effectively enhances its suitability for topical applications.
Agrochemicals
The compound serves as an intermediate in the synthesis of agrochemicals. Its role in developing advanced formulations highlights its importance in agricultural science, particularly in creating effective pest control agents and fertilizers .
Metal Surface Treatments
Nicotinic acid is also employed in the manufacturing of metal surface treatments, acting as a brightener additive in electroplating processes. This application is crucial for achieving uniform coatings on metals such as zinc and cadmium .
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-5-(3,5-dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Key Observations :
- The dichlorophenyl group in the target compound increases molecular weight (~285 g/mol vs. ~138 g/mol for simpler analogs), likely reducing solubility in polar solvents.
- The melting point of 2-aminonicotinic acid (295–297°C) suggests high crystallinity, which may decrease in the dichlorophenyl derivative due to steric hindrance .
Chemical Reactivity and Electronic Effects
- Acidity: The amino group at position 2 in nicotinic acid derivatives typically exhibits moderate acidity (pKa ~4–5). The electron-withdrawing dichlorophenyl group at position 5 may further acidify the carboxylic acid moiety compared to unsubstituted analogs.
- Synthetic Utility: The dichlorophenyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways to diverse derivatives. Simpler analogs like 2-aminonicotinic acid are often used as scaffolds for functionalization via amidation or esterification .
Biological Activity
2-Amino-5-(3,5-dichlorophenyl)nicotinic acid is a synthetic compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a nicotinic acid backbone with a dichlorophenyl substituent, which significantly influences its reactivity and interaction with biological targets. The presence of chlorine atoms enhances its lipophilicity and binding affinity to various enzymes and receptors.
Biological Activity Overview
Research indicates that 2-amino-5-(3,5-dichlorophenyl)nicotinic acid exhibits several biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes, particularly those involved in metabolic pathways. It can bind to active or allosteric sites on enzymes, modulating their activity and influencing cellular processes.
- Antimicrobial Properties : Studies have shown that this compound may possess significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its effectiveness varies against different pathogens .
- Anti-inflammatory Effects : Preliminary research suggests that it may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
The mechanism by which 2-amino-5-(3,5-dichlorophenyl)nicotinic acid exerts its biological effects involves:
- Binding to Enzymes : The compound can interact with specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms. This interaction can alter metabolic pathways crucial for cell survival.
- Modulation of Receptors : It has been shown to bind to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and signal transduction pathways within cells. This modulation can affect various physiological processes, including muscle contraction and neuronal signaling .
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of 2-amino-5-(3,5-dichlorophenyl)nicotinic acid against various bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/ml | Activity Level |
|---|---|---|
| Escherichia coli | 30 | Strong |
| Staphylococcus aureus | 50 | Moderate |
| Pseudomonas aeruginosa | 100 | Weak |
The compound demonstrated strong inhibitory effects against E. coli, suggesting its potential as an antibacterial agent .
Enzyme Inhibition Studies
Docking studies were conducted to understand the binding interactions of the compound with target enzymes. The results are presented in Table 2.
| Enzyme | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Penicillin-binding protein 3 (PBP3) | -7.8 | Competitive Inhibition |
| Sterol 14-alpha demethylase (CYP51) | -8.2 | Non-competitive Inhibition |
These findings indicate that the compound binds effectively to critical enzymes involved in bacterial cell wall synthesis and sterol biosynthesis, providing insights into its antimicrobial action .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the application of 2-amino-5-(3,5-dichlorophenyl)nicotinic acid on infected wounds showed a significant reduction in bacterial load compared to control treatments. This supports its potential as a topical antimicrobial agent.
- Clinical Trials for Anti-inflammatory Effects : Preliminary clinical trials have indicated that compounds similar to 2-amino-5-(3,5-dichlorophenyl)nicotinic acid may reduce markers of inflammation in patients with chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-5-(3,5-dichlorophenyl)nicotinic acid, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step pathways, including:
- Coupling reactions : Suzuki-Miyaura cross-coupling to introduce the 3,5-dichlorophenyl group to the nicotinic acid core. Catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity significantly impact efficiency, with yields ranging from 45–78% under optimized conditions .
- Amination : Selective introduction of the amino group at position 2 via nucleophilic substitution or reductive amination. Temperature control (0–25°C) and pH adjustments (pH 7–9) are critical to minimize side products .
- Critical Parameters : Catalyst loading (5–10 mol%), reaction time (12–24 hr), and purification methods (e.g., column chromatography vs. recrystallization) directly affect purity and scalability.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) and amine functionality (δ 5.1–5.5 ppm) .
- HRMS : Validates molecular weight (theoretical [M+H]⁺ = 297.01) and isotopic patterns for chlorine atoms .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while UHPLC paired with derivatization agents (e.g., 4-chloro-3,5-dinitrobenzotrifluoride) enhances sensitivity for trace analysis .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma/tissue homogenates.
- Quantification :
- UHPLC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 297 → 154) with deuterated internal standards (e.g., nicotinamide-d4 ) improve accuracy.
- Validation Parameters : Linear range (1–500 ng/mL), LOD (0.3 ng/mL), and inter-day precision (<15% RSD) must be established per ICH guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. cytotoxicity) across studies?
- Methodological Answer :
- Assay Standardization : Compare cell lines (e.g., RAW 264.7 macrophages vs. HeLa), incubation times (24–72 hr), and compound concentrations (IC₅₀ values vary by 10-fold depending on protocols) .
- Purity Verification : Batch-to-batch variability in synthesis (e.g., residual Pd catalysts) may artificially inflate cytotoxicity. Use ICP-MS to quantify metal impurities (<1 ppm) .
- Mechanistic Studies : Pair pharmacological assays with transcriptional profiling (RNA-seq) to differentiate target-specific effects from off-pathway toxicity .
Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., carboxylate or PEGylated side chains) to improve solubility. For example, methyl ester prodrugs enhance oral bioavailability by 3-fold in rodent models .
- Formulation : Nanoemulsions or liposomal encapsulation reduce hepatic first-pass metabolism, prolonging half-life (t₁/₂ > 6 hr) .
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the dichlorophenyl group) and guide deuterium exchange strategies .
Q. What computational approaches predict target binding and structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like LAT1 (Fig. 1 in ). Key residues (e.g., Arg84, Asp98) form hydrogen bonds with the amino and carboxyl groups .
- MD Simulations : Analyze binding stability (RMSD < 2 Å over 100 ns trajectories) and free energy landscapes (MM-PBSA) to prioritize derivatives .
- QSAR Models : Train regression models on electronic descriptors (HOMO/LUMO gaps, logP) to predict IC₅₀ values for COX-2 inhibition (R² > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
